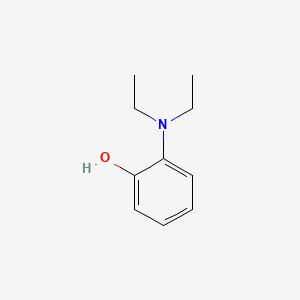

2-Diethylaminophenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

35478-71-8 |

|---|---|

Molecular Formula |

C10H15NO |

Molecular Weight |

165.23 g/mol |

IUPAC Name |

2-(diethylamino)phenol |

InChI |

InChI=1S/C10H15NO/c1-3-11(4-2)9-7-5-6-8-10(9)12/h5-8,12H,3-4H2,1-2H3 |

InChI Key |

YOIQWFZSLGRZJX-UHFFFAOYSA-N |

SMILES |

CCN(CC)C1=CC=CC=C1O |

Canonical SMILES |

CCN(CC)C1=CC=CC=C1O |

Other CAS No. |

35478-71-8 |

Origin of Product |

United States |

Historical Context and Evolution of Research on Substituted Aminophenols

The study of aminophenols, organic compounds containing both an amine and a hydroxyl group attached to a benzene (B151609) ring, has a rich history intertwined with the development of industrial chemistry. Initially, simple aminophenols like p-aminophenol gained prominence as developers in black-and-white film photography. wikipedia.org The exploration of substituted aminophenols, including N,N-diethylaminophenols, marked a significant evolution, driven by their industrial importance as intermediates for dyes. google.comgoogle.com These compounds became crucial for producing dyes for pressure-sensitive paper, as well as xanthene and fluorescent dyes. google.comgoogle.com

Early synthetic routes to N,N-diethylaminophenols included the alkali fusion of ethylated sodium metanilate, the reaction of a dihydric phenol (B47542) with diethylamine (B46881) under high temperature and pressure, and the ethylation of an aminophenol. google.comgoogle.com However, these methods often suffered from low yields, harsh reaction conditions, and the production of significant waste, limiting their industrial scalability. google.com A notable advancement came with the development of processes involving the reductive alkylation of an aminophenol with acetaldehyde (B116499). google.com

The research into aminophenol derivatives has since expanded into medicinal chemistry. Studies have revealed that these compounds can exhibit a range of biological activities, including antioxidant and antibacterial properties. dergipark.org.tr Furthermore, derivatives of 2-aminophenol (B121084) have been investigated for their potential as 5-lipoxygenase inhibitors, which play a role in controlling the biosynthesis of leukotrienes. google.com The continuous development of synthetic methodologies, such as those for benzoxazole (B165842) derivatives using 2-aminophenol as a precursor, highlights the ongoing efforts to create novel compounds with diverse applications. rsc.org This has led to the synthesis of a wide array of 4-aminophenol (B1666318) derivatives with potential antimicrobial and antidiabetic activities. mdpi.comnih.gov

Significance of the Diethylamino and Hydroxyl Moieties in Molecular Design

The chemical behavior and utility of 2-Diethylaminophenol are largely dictated by its two key functional groups: the diethylamino group and the hydroxyl group. These moieties impart distinct properties that are highly significant in molecular design and synthesis.

The hydroxyl (-OH) group is a polar functional group that plays a crucial role in molecular interactions. fiveable.me It has the capacity to form hydrogen bonds, which is fundamental for molecular recognition in biological systems and drug design. ontosight.ai The presence of a hydroxyl group can increase the solubility of a compound in aqueous environments, a vital characteristic for many applications. fiveable.mesolubilityofthings.comontosight.ai It can also influence a molecule's boiling point and contribute to its antioxidant properties. fiveable.meontosight.ai In drug discovery, the strategic placement of a hydroxyl group can profoundly alter a molecule's activity and selectivity by enabling specific interactions with target proteins. hyphadiscovery.com However, it can also present challenges related to metabolic instability. ontosight.ai

The diethylamino group (-N(CH2CH3)2) is a tertiary amine that significantly influences the electronic and physical properties of the molecule. This group acts as an electron-donating group, which can be crucial in various chemical reactions and can enhance properties like fluorescence. ontosight.ai The presence of the nitrogen atom in the diethylamino group allows the molecule to act as a base and participate in acid-base reactions. chemicalbook.com The diethyl groups themselves are hydrophobic, and this dual nature of having both a polar hydroxyl group and a more non-polar diethylamino group makes compounds like this compound versatile in terms of their solubility, often being soluble in both water and organic solvents. solubilityofthings.comcymitquimica.com In synthetic chemistry, the diethylamino group is a valuable substituent for creating more complex molecules. wikipedia.org

Contemporary Research Trajectories and Interdisciplinary Relevance of 2 Diethylaminophenol

Reductive Alkylation Pathways for N,N-Diethylaminophenols

Reductive alkylation stands as a significant method for the synthesis of N,N-diethylaminophenols. This process involves the reaction of an aminophenol with acetaldehyde (B116499) in the presence of a catalyst and hydrogen. google.comepo.org The aminophenols that can be utilized in this reaction include o-aminophenol, m-aminophenol, and p-aminophenol, with the meta-isomer being particularly preferred. google.com The corresponding products are N,N-diethyl-o-aminophenol, N,N-diethyl-m-aminophenol, and N,N-diethyl-p-aminophenol. google.com

Catalytic Hydrogenation with Acetaldehyde and Aminophenol Precursors

The synthesis of N,N-diethylaminophenols can be achieved through the reductive alkylation of aminophenols with acetaldehyde. google.comgoogle.com This reaction is conducted in the presence of a solvent and a catalyst under hydrogen pressure. google.comgoogle.com Catalysts such as platinum, palladium, and nickel are commonly employed for this transformation. google.com The reaction is typically carried out by charging the aminophenol, solvent, and catalyst into a reactor, followed by the continuous feeding of acetaldehyde under hydrogen pressure at temperatures up to 150°C. google.comgoogleapis.com

The selective alkylation of the amino group in aminophenols can also be performed through a one-pot reaction involving condensation with an aldehyde followed by reduction. umich.edu For instance, the reaction of an aminophenol with an aldehyde in methanol (B129727), followed by reduction with sodium borohydride, yields the corresponding N-alkylated aminophenol in excellent yields. umich.edu

Process Optimization for N,N-Diethylaminophenol Yield and Purity

Achieving high purity and yield of N,N-diethylaminophenols is a critical aspect of their industrial production. google.com A patented process describes a method to obtain high-purity N,N-diethylaminophenols by first removing the catalyst from the reaction mixture. google.comgoogle.com The subsequent steps involve a two-stage distillation process. The first distillation is performed at a bottom temperature of 160°C or lower to remove unreacted acetaldehyde and the solvent. google.comgoogle.com The second distillation of the residual bottom product is carried out at a temperature of 200°C or lower to recover the crude N,N-diethylaminophenol. google.comgoogle.com

For further purification, the crude product is treated with a solvent that is largely incompatible with it, such as water or aliphatic hydrocarbons like hexane, heptane, octane, or cyclohexane. google.comgoogle.com This solvent contains acid sulfites or dithionites and the process is conducted in an inert gas atmosphere. google.comgoogle.com Cooling this mixture leads to the precipitation of the N,N-diethylaminophenol, which can then be recovered. google.comgoogle.com For example, a crude N,N-diethyl-m-aminophenol can be purified to 99.8% purity with no tar content by this method. google.comgoogle.com

Alkali Fusion Approaches for Substituted Aminophenols

Alkali fusion is another established method for synthesizing substituted aminophenols. google.comgoogle.com This process typically involves the alkali fusion of ethylated sodium metanilate, which is derived from nitrobenzene. google.comgoogle.com However, this method is often considered less industrially attractive due to the production of significant amounts of wastewater and sludge. google.com

A different approach to obtaining substituted aminophenols involves heating aromatic azoles, which have an alkoxy or aryloxy substituent on the fused aromatic ring, in a mixture of potassium hydroxide (B78521) and sodium hydroxide. google.comgoogleapis.com This reaction is conducted at temperatures ranging from 220°C to 280°C. google.comgoogleapis.com To prevent oxidative degradation of the resulting hydroxyaniline and to improve yields, a sulfur-containing reducing agent, such as elemental sulfur or an alkali metal sulfide, is often included in the fusion mixture. google.comgoogleapis.com

Formylation Reactions of N,N-Diethyl-meta-aminophenol to Salicylaldehyde Derivatives

The Vilsmeier-Haack reaction is a key method for the formylation of electron-rich aromatic compounds, such as N,N-diethyl-m-aminophenol, to produce salicylaldehyde derivatives. nrochemistry.comwikipedia.org This reaction utilizes a Vilsmeier reagent, which is typically prepared from a N,N-disubstituted formamide (B127407) like N,N-dimethylformamide (DMF) and a phosphorus oxychloride (POCl3). nrochemistry.commychemblog.com The reaction proceeds through an electrophilic aromatic substitution where the electron-rich aromatic ring attacks the chloroiminium ion (Vilsmeier reagent). nrochemistry.com The resulting iminium intermediate is then hydrolyzed during workup to yield the aldehyde. wikipedia.org The formylation is regioselective, with substitution occurring at the less sterically hindered position. nrochemistry.com

Another method for the N-formylation of 2-aminophenols uses DMF as the formylating agent in the presence of (±) camphorsulfonic acid (CSA). tandfonline.com CSA acts as both an acid catalyst and a neutralizer for the dimethylamine (B145610) that is released from DMF. tandfonline.com This method is effective for 2-aminophenols with both electron-withdrawing and electron-donating groups. tandfonline.com

Synthesis of Specific this compound Derivatives

Preparation of 5-(Diethylamino)-2-nitrosophenol (B12104377) Monohydrochloride

The synthesis of 5-(diethylamino)-2-nitrosophenol is a crucial step in the production of dyes like Nile Red. researchgate.netnih.gov One method involves the nitrosation of 3-diethylaminophenol. researchgate.neteucysleiden2022.eu In a typical procedure, 3-diethylaminophenol is dissolved in a mixture of concentrated hydrochloric acid and water. chemicalbook.comrsc.org The solution is then treated with an aqueous solution of sodium nitrite (B80452) at a low temperature, around -5°C, with stirring. chemicalbook.com The resulting product, a tan solid, is filtered and washed with a saturated aqueous solution of sodium acetate (B1210297). chemicalbook.com Recrystallization from acetone (B3395972) yields a red crystalline solid with a high yield. chemicalbook.com

An alternative synthesis for 5-diethylamino-2-nitrosophenol hydrochloride involves dissolving 3-diethylaminophenol in n-propanol saturated with gaseous hydrogen chloride. chemicalbook.com At 0°C, isoamyl nitrite is added dropwise with stirring. chemicalbook.com After an hour, diethyl ether is added to precipitate the product, which is then isolated by filtration. chemicalbook.com

| Starting Material | Reagents | Solvent(s) | Temperature | Product | Yield | Reference(s) |

| 3-Diethylaminophenol | Sodium nitrite, Hydrochloric acid | Water | -5°C | 5-(Diethylamino)-2-nitrosophenol | 90% | chemicalbook.com |

| 3-Diethylaminophenol | Isoamyl nitrite, Hydrogen chloride | n-Propanol, Diethyl ether | 0°C | 5-(Diethylamino)-2-nitrosophenol hydrochloride | 71% | chemicalbook.com |

Synthesis of 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol (B81810) (5-Br-PADAP)

The synthesis of 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol, commonly known as 5-Br-PADAP, is a well-established process in organic chemistry. It is typically achieved through a two-step procedure involving diazotization followed by an azo coupling reaction. smolecule.comevitachem.com

The first step is the diazotization of 5-bromo-2-aminopyridine. evitachem.com This reaction converts the primary aromatic amine into a diazonium salt. This is accomplished by treating the amine with nitrous acid, which is generated in situ from sodium nitrite and a strong acid like hydrochloric acid. evitachem.com To ensure the stability of the resulting diazonium salt, the reaction is maintained at low temperatures, typically between 0–5 °C. evitachem.com

The second step is the coupling reaction. The diazonium salt formed in the previous step is then reacted with 3-diethylaminophenol. smolecule.com This reaction forms the final azo compound, 5-Br-PADAP, which is characterized by an azo group (-N=N-) linking the brominated pyridine (B92270) ring to the diethylaminophenol moiety. smolecule.comevitachem.com This compound is classified as a chromogenic chelating agent due to its ability to form colored complexes with various metal ions. smolecule.comevitachem.com

| Reaction Stage | Key Reactants | Reagents & Conditions | Product |

| Diazotization | 5-Bromo-2-aminopyridine | Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), 0–5 °C | 5-Bromo-2-pyridyldiazonium salt (intermediate) |

| Azo Coupling | 5-Bromo-2-pyridyldiazonium salt, 3-Diethylaminophenol | Controlled pH and temperature | 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol (5-Br-PADAP) |

Synthesis of Diethylaminophenol-Appended Thiocarbohydrazones

The synthesis of thiocarbohydrazones appended with a diethylaminophenol group involves the condensation of a diethylaminophenol derivative containing an aldehyde with thiocarbohydrazide. nih.govresearchgate.net A novel unsymmetrical thiocarbohydrazone has been successfully designed and synthesized incorporating a 4-(diethylamino)phenol structure. researchgate.netresearchgate.net

The general synthetic pathway begins with the preparation of thiocarbohydrazide, which can be synthesized from the reaction of carbon disulfide with hydrazine. researchgate.netresearchgate.net The core of the main synthesis is the reaction between an aldehyde-functionalized diethylaminophenol, such as 4-(diethylamino)-2-hydroxybenzaldehyde (a derivative of 4-diethylaminophenol), and thiocarbohydrazide. nih.gov This condensation reaction is typically carried out in a solvent like ethanol (B145695), often with a few drops of acetic acid to act as a catalyst, and the mixture is refluxed to drive the reaction to completion. nih.gov The resulting product is a diethylaminophenol-appended thiocarbohydrazone, which integrates the phenolic -OH group into its structure. researchgate.netresearchgate.net

| Reactant 1 | Reactant 2 | Solvent/Catalyst | Product |

| Aldehyde-functionalized diethylaminophenol (e.g., 4-(diethylamino)-2-hydroxybenzaldehyde) | Thiocarbohydrazide | Ethanol, Acetic Acid (catalyst) | Diethylaminophenol-Appended Thiocarbohydrazone |

Routes to Coumarin (B35378) Precursors Incorporating Diethylaminophenol

Coumarin derivatives incorporating a diethylamino group can be synthesized from 3-diethylaminophenol using several established methods, most notably the Pechmann condensation and the Wittig reaction. researchgate.net These methods are fundamental in creating the core coumarin ring structure. encyclopedia.pubnih.gov

One primary route is the Pechmann condensation. researchgate.netencyclopedia.pub In this method, 3-diethylaminophenol (m-diethylaminophenol) is reacted with ethyl acetoacetate. researchgate.net The reaction is catalyzed by a Lewis acid, such as zinc chloride (ZnCl₂), and is often performed under solvent-free conditions. researchgate.net This condensation and subsequent cyclization yield 7-(diethylamino)-4-methylcoumarin. researchgate.net

An alternative approach involves the Wittig reaction. researchgate.netnih.gov This synthesis starts with 4-(diethylamino)salicylaldehyde (B93021), a derivative of diethylaminophenol. The aldehyde is reacted with a phosphorus ylide, specifically (ethoxycarbonylmethylene)triphenylphosphorane, in ethanol. researchgate.net This reaction efficiently produces 7-(diethylamino)coumarin in good yield. researchgate.net

| Synthetic Method | Key Precursor | Key Reagents | Product |

| Pechmann Condensation | 3-Diethylaminophenol | Ethyl acetoacetate, Zinc chloride (ZnCl₂) | 7-(Diethylamino)-4-methylcoumarin |

| Wittig Reaction | 4-(Diethylamino)salicylaldehyde | (Ethoxycarbonylmethylene)triphenylphosphorane | 7-(Diethylamino)coumarin |

Synthesis of Hexyl 2-(4-Diethylamino-2-hydroxybenzoyl)benzoate (DHHB)

The synthesis of Hexyl 2-(4-diethylamino-2-hydroxybenzoyl)benzoate (DHHB), an effective UV-A filter, is a two-step process starting from 3-diethylaminophenol. publish.csiro.auepo.org

The first step is an electrophilic substitution reaction between phthalic acid anhydride (B1165640) and N,N-diethyl-m-aminophenol (3-diethylaminophenol). publish.csiro.au This reaction is typically performed by direct melting at a high temperature, which causes the phthalic anhydride ring to open and substitute onto the diethylaminophenol ring, forming the key intermediate, 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid. publish.csiro.au

The second step is the esterification of this intermediate. publish.csiro.au The carboxylic acid group of 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid is reacted with n-hexanol (hexan-1-ol) to form the final hexyl ester product, DHHB. publish.csiro.auepo.orggoogle.com This esterification can be facilitated using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). publish.csiro.au An alternative method utilizes a metal composite oxide solid acid as a recyclable catalyst to streamline the process. google.com

| Reaction Stage | Key Reactants | Conditions/Catalysts | Product |

| Acylation | Phthalic acid anhydride, 3-Diethylaminophenol | High temperature, direct melting | 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid |

| Esterification | 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid, n-Hexanol | Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) OR Metal composite oxide solid acid | Hexyl 2-(4-diethylamino-2-hydroxybenzoyl)benzoate (DHHB) |

Complexation Behavior with Metal Ions

The complexation behavior of this compound is most extensively studied through its highly sensitive chromogenic derivative, 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol (5-Br-PADAP). This molecule acts as a chelating agent, forming stable and colored complexes with various metal ions.

Spectrophotometric studies on the derivative 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol have determined the metal-to-ligand mole ratios and stability constants for its complexes with several divalent metal ions. For Cu(II), Co(II), Ni(II), and Zn(II), the formation of complexes has been investigated in a 30% (v/v) aqueous ethanol solution across different temperatures and ionic strengths. rsc.orgresearchgate.net The stoichiometry of the copper(II) complex with 5-Br-PADAP, for instance, has been confirmed to be a 1:1 ratio through methods like continuous variations. researchgate.net Similarly, studies on the chelation of 5-Br-PADAP with various metal ions, including Cd(II), Cu(II), Ni(II), and Zn(II), indicate a 1:1 stoichiometry in the pH range of 4–9. researchgate.net However, Co(II) is noted to form a particularly stable chelate with a 1:2 (metal:ligand) stoichiometry. researchgate.net

The stability constants (log K) for these complexes, which indicate the strength of the metal-ligand interaction, have been determined spectrophotometrically. The values vary for each metal ion, reflecting their differing affinities for the ligand.

| Metal Ion | 20°C | 30°C | 40°C | 50°C |

|---|---|---|---|---|

| Cu(II) | 12.80 | 12.52 | 12.25 | 12.00 |

| Co(II) | 12.30 | 12.00 | 11.75 | 11.48 |

| Ni(II) | 11.95 | 11.68 | 11.40 | 11.15 |

| Zn(II) | 11.50 | 11.25 | 11.00 | 10.75 |

The thermodynamic parameters for the formation of 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol complexes, including the standard enthalpy change (ΔH°) and standard entropy change (ΔS°), have been calculated from the variation of stability constants with temperature. rsc.orgresearchgate.net By plotting the natural logarithm of the thermodynamic stability constants at zero ionic strength against the inverse of temperature (Van't Hoff plots), linear curves are obtained, allowing for the calculation of these parameters. rsc.orgresearchgate.net The changes in free energy (ΔG°) for each metal-ligand system were also evaluated. rsc.orgresearchgate.net

The negative values for ΔH° indicate that the complexation reactions are exothermic. The positive ΔS° values suggest that the entropy of the system increases upon complex formation, which is a driving factor for the chelation process.

| Metal Ion | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

|---|---|---|

| Cu(II) | -52.9 ± 0.3 | 64.2 ± 0.9 |

| Co(II) | -52.9 ± 0.2 | 59.8 ± 0.8 |

| Ni(II) | -52.1 ± 0.4 | 56.1 ± 1.2 |

| Zn(II) | -49.8 ± 0.3 | 53.6 ± 1.0 |

Kinetic studies provide insight into the rate and mechanism of complex formation. The kinetics of the complexation reaction between palladium(II) and 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol (5-Br-PADAP) have been investigated in a 50% ethanol medium at an optimal pH of 3.53. researchgate.net These studies have examined the effects of temperature and ionic strength on the reaction rate and have been used to postulate a reaction mechanism. researchgate.net The reaction is found to follow second-order kinetics. researchgate.net

The proposed mechanism for the 1:2 (metal:ligand) complex involves a slow, rate-determining step where the first ligand molecule binds to the metal ion, followed by a fast step where the second ligand molecule attaches. researchgate.net The negative entropy of activation (ΔS‡) calculated from these studies suggests that the activated complex is formed through an association of the reactant molecules in the slow step. researchgate.net Kinetic investigations have also been performed at the heptane-water interface, demonstrating that the complexation rate can be accelerated by the protonation of the diethylamino group on the ligand. acs.org

The coordination of metal ions with ligands like 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol (5-Br-PADAP) involves specific functional groups on the ligand acting as electron-pair donors. In these azo dye complexes, the ligand typically acts as a tridentate chelating agent. The proposed bonding mode involves coordination through the nitrogen atom of the pyridine ring, one of the nitrogen atoms from the azo group (-N=N-), and the deprotonated oxygen atom of the phenolic hydroxyl group. researchgate.net This forms two stable five-membered chelate rings with the central metal ion. While the diethylamino group is crucial for the compound's electronic and solubility properties, it is not typically involved directly in the coordination sphere in acidic media; instead, the protonation of the diethylamino group can influence the reaction kinetics. acs.orgnih.gov

Intramolecular Proton Transfer Processes

Direct experimental studies on the ground state intramolecular proton transfer (GSIPT) specifically in this compound are not widely available in the cited literature. However, the phenomenon has been extensively investigated in structurally analogous molecules that contain both a hydroxyl group (proton donor) and a nitrogen-containing group (proton acceptor) within the same molecule, such as 4'-N,N-diethylamino-3-hydroxyflavone (DEAHF). nih.govacs.orgresearchgate.net

GSIPT is a process where a proton is transferred from a donor to an acceptor group within the same molecule in its electronic ground state. This creates a tautomeric form of the molecule. In many systems, this process is part of a four-level photochemical cycle that includes photoexcitation, excited-state intramolecular proton transfer (ESIPT), emission from the excited tautomer, and finally, the GSIPT reaction that returns the molecule to its initial form. nih.govacs.org

In studies of DEAHF, the GSIPT reaction has been shown to be an ultrafast and solvent-dependent process. nih.govacs.org Using advanced spectroscopic techniques like pump-dump-probe spectroscopy, researchers have been able to prepare the short-lived ground-state tautomer and directly track the kinetics of the GSIPT reaction. nih.govacs.org The time constants for this process were found to be on the picosecond timescale, for example, 1.7 ps in toluene (B28343) and 10 ps in the more polar solvent tetrahydrofuran. nih.govacs.org This solvent dependence highlights the role of the molecular environment in influencing the energy barrier and dynamics of the proton transfer. acs.org Theoretical studies on related aminophenol derivatives further show that GSIPT can occur over a low activation barrier. nih.govdaneshyari.com

Excited State Intramolecular Proton Transfer (ESIPT) Pathways

Excited State Intramolecular Proton Transfer (ESIPT) is a significant photochemical process observed in molecules with specific structural features, including many derivatives of this compound. mdpi.com This process involves the transfer of a proton within the same molecule after it has been excited to a higher electronic state by absorbing light. The general mechanism is a four-level photochemical cycle:

Excitation: The molecule in its ground state (Normal form, NS0) absorbs a photon, transitioning to the excited state (Normal form, NS1).

Proton Transfer: In the excited state, a rapid intramolecular proton transfer occurs, leading to the formation of an excited tautomer (Tautomer form, TS1). This transfer is driven by the significant change in acidity and basicity of the proton donor and acceptor groups upon photoexcitation. mdpi.commdpi.com

Fluorescence: The excited tautomer relaxes to its ground state (Tautomer form, TS0) by emitting a photon (fluorescence). This emission is typically characterized by a large Stokes shift, meaning the emitted light has a significantly longer wavelength than the absorbed light.

Reverse Proton Transfer: The molecule then returns to its initial, more stable ground state (NS0) through a reverse proton transfer. mdpi.com

This entire cycle is often ultrafast. mdpi.com In many this compound-based fluorescent dyes, this ESIPT process results in dual emission bands, corresponding to fluorescence from both the normal excited state and the tautomeric excited state. researchgate.net The presence and efficiency of the ESIPT pathway are highly sensitive to the molecular structure and the surrounding environment. nih.gov

Influence of Substituents on ESIPT Characteristics

The characteristics of the ESIPT process in this compound derivatives can be finely tuned by introducing various substituent groups to the molecular framework. acs.orgresearchgate.net These substituents can alter the electron density distribution, the strength of the intramolecular hydrogen bond, and the relative acid-base properties of the proton donor and acceptor sites, thereby influencing the ESIPT pathway. mdpi.comresearchgate.net

The electronic nature of the substituents plays a crucial role. mdpi.com

Electron-donating groups (EDGs) , such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups, can modulate the ESIPT behavior. psu.edu For instance, in some systems, the introduction of a donor group can prohibit the ESIPT process. mdpi.com

Electron-withdrawing groups (EWGs) , like nitro (-NO₂) or cyano (-CN) groups, also have a significant impact. mdpi.com A strong electron-withdrawing group can accelerate the ESIPT process. mdpi.com

The position of the substituent is also critical. Studies on related systems have shown that introducing substituents at different positions on the aromatic rings can either enhance or suppress the ESIPT process, leading to shifts in the emission spectra. mdpi.compsu.edu For example, in a series of 2-(2′-(N-tosyl)amino-5′-substituted-phenyl)benzothiazoles, all compounds exhibited only the ESIPT process, but the emission maximum could be tuned by changing the substituent at the 5'-position, with the emission bands shifting to longer wavelengths (red-shifted) in the order of cyano to hydrogen to amino substituent. mdpi.com

Computational studies have further elucidated these effects, showing that substituents can alter the potential energy barriers for the proton transfer reaction. researchgate.net For instance, some substituents can lead to a lower energy barrier, facilitating the ESIPT process, while others can increase the barrier. researchgate.net

Table 1: Effect of Substituents on ESIPT Emission

| Parent Compound System | Substituent | Position | Effect on ESIPT Emission | Reference |

|---|---|---|---|---|

| 2-(2′-aminophenyl)benzothiazole derivatives | Tosyl (acceptor) | Amino group | Accelerates ESIPT | mdpi.com |

| 2-(2′-aminophenyl)benzothiazole derivatives | Methyl (donor) | Amino group | Prohibits ESIPT | mdpi.com |

| 2-(2′-(N-tosyl)aminophenyl)benzothiazole | Cyano (acceptor) | 5′-phenyl | Red-shift (540 nm → 555 nm) | mdpi.com |

Tautomerism and Isomerism

Azo-Hydrazone Tautomerism in Diethylaminophenol-Based Systems

Azo dyes derived from this compound can exhibit a form of tautomerism known as azo-hydrazone tautomerism. nih.gov This involves the migration of a proton between a hydroxyl group and a nitrogen atom in the azo linkage (-N=N-). nih.gov The equilibrium between the azo form (containing a -OH group and a -N=N- group) and the hydrazone form (containing a C=O group and a -NH-N= group) is a critical factor determining the color and properties of these dyes. researchgate.net

The position of this equilibrium is influenced by several factors, including the molecular structure and the nature of the solvent. rsc.org In many cases, an intramolecular hydrogen bond is formed, which plays a role in stabilizing one tautomer over the other. acs.org For instance, in some systems, the hydrazone form is stabilized by an intramolecular hydrogen bond. nju.edu.cn

Conformational Isomerism of Ethyl Groups and Non-Covalent Interactions

In addition to tautomerism, this compound and its derivatives can exhibit conformational isomerism, particularly concerning the orientation of the diethylamino group. The two ethyl groups can adopt different spatial arrangements, leading to distinct conformers. For example, a study on an (E)-2-[(4-bromophenylimino)methyl]-5-(diethylamino)phenol compound revealed the existence of two conformers, an 'anti' and an 'eclipsed' form, arising from the different orientations of the ethyl groups. researchgate.netnih.gov

Solvent Effects on Tautomeric Equilibria

The equilibrium between azo and hydrazone tautomers in diethylaminophenol-based systems is highly sensitive to the solvent environment. nih.gov The polarity and hydrogen-bonding capabilities of the solvent can significantly shift the equilibrium by preferentially stabilizing one tautomer over the other. rsc.orgnih.gov

Polar solvents can interact with the tautomeric forms through hydrogen bonding, which can disrupt intramolecular hydrogen bonds and favor the form that is better stabilized by the solvent. rsc.org For example, in some azo dyes, the azo form is more prevalent in polar solvents like DMSO, while the hydrazone form dominates in less polar solvents like chloroform (B151607). rsc.org

Non-polar solvents , on the other hand, tend to favor the tautomer that is stabilized by intramolecular hydrogen bonding.

Protic solvents (which can donate hydrogen bonds) and aprotic solvents (which cannot) can also have different effects. For example, in a study of (E)-2-[(4-bromophenylimino)methyl]-5-(diethylamino)phenol, the enol (azo) form was found to exist in all solvents tested except for ethanol, a polar protic solvent. researchgate.netnih.gov

This phenomenon, where the color of a compound changes with the solvent polarity, is known as solvatochromism and is a direct consequence of the solvent's influence on the tautomeric equilibrium. nih.goviku.edu.tr

Table 2: Solvent Influence on Azo-Hydrazone Tautomerism

| Compound System | Solvent | Dominant Tautomer | Key Observation | Reference |

| Azo dyes from 2-morpholin-4-yl-1,3-thiazol-4(5H)-one | Chloroform (apolar) | Hydrazone | Intramolecular hydrogen bonds are maintained. | rsc.org |

| Azo dyes from 2-morpholin-4-yl-1,3-thiazol-4(5H)-one | DMSO (polar) | Azo | Intramolecular hydrogen bonds are disrupted by the solvent. | rsc.org |

| (E)-2-[(4-bromophenylimino)methyl]-5-(diethylamino)phenol | Most organic solvents | Enol (Azo) | The enol form is generally more stable. | researchgate.netnih.gov |

| (E)-2-[(4-bromophenylimino)methyl]-5-(diethylamino)phenol | Ethyl alcohol (polar protic) | Not specified as enol | An exception to the general stability of the enol form. | researchgate.netnih.gov |

Reactions with Organic Reagents

This compound is a versatile starting material for the synthesis of a variety of organic compounds, particularly heterocyclic systems and dyes. Its functional groups—the hydroxyl (-OH) and the diethylamino (-N(Et)₂) groups—provide reactive sites for various chemical transformations.

One common reaction involves the condensation of this compound derivatives with other organic reagents to form larger, more complex molecules. For instance, novel benzimidazole, benzoxazole, and benzothiazole derivatives have been synthesized by reacting p-N,N-diethylamino salicylaldehyde (a derivative of this compound) with substituted o-phenylenediamines, o-aminophenols, or o-aminothiophenols. researchgate.net These reactions are fundamental in creating fluorescent compounds with potential applications in materials science and bio-imaging.

Furthermore, the amino group of this compound can participate in reactions typical of aromatic amines. For example, it can be involved in the formation of Schiff bases through condensation with aldehydes. researchgate.netijcce.ac.ir The resulting Schiff base compounds can themselves be interesting molecules with unique properties, such as conformational isomerism and specific non-covalent interactions. researchgate.netnih.gov

The hydroxyl group allows this compound to react with anhydrides. A molten-state synthesis method has been described for related compounds where 3-N,N-diethylaminophenol is reacted with phthalic anhydride. This type of reaction highlights the utility of diethylaminophenols in solvent-free synthetic methodologies.

Formation of Schiff Bases and Related Imines

This compound derivatives, particularly those containing an aldehyde group, readily undergo condensation reactions with primary amines to form imines, commonly known as Schiff bases. masterorganicchemistry.com The synthesis typically involves the reaction of an aldehyde, such as 4-(diethylamino)salicylaldehyde, with a primary amine, resulting in the formation of a carbon-nitrogen double bond (C=N) and the elimination of a water molecule. masterorganicchemistry.comyoutube.com This reaction is a classic example of a condensation reaction. masterorganicchemistry.com

The formation of imines is generally catalyzed by acid. libretexts.org The reaction mechanism involves the initial nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde. youtube.com This is followed by a series of proton transfer steps and the eventual elimination of water to yield the final imine product. youtube.comlibretexts.org The rate of imine formation is often optimal at a mildly acidic pH, around 5, as sufficient acid is needed to protonate the hydroxyl intermediate to facilitate its removal as water, while a pH that is too low would render the amine reactant non-nucleophilic by protonating it. libretexts.org

A variety of Schiff bases have been synthesized from 4-(diethylamino)salicylaldehyde and different primary amines, including substituted anilines and ethylenediamine. nih.govscispace.comnih.gov

| Reactants | Schiff Base Product | Reference |

| 4-(diethylamino)salicylaldehyde + 3-chloroaniline | 2-((3-chlorophenylimino)methyl)-5-(diethylamino)phenol | nih.gov |

| 4-(diethylamino)salicylaldehyde + 2,4-dichloroaniline | 2-((2,4-dichlorophenylimino)methyl)-5-(diethylamino)phenol | nih.govtjnpr.org |

| 4-(diethylamino)salicylaldehyde + 3,5-dimethylaniline | 5-(diethylamino)-2-((3,5-dimethylphenylimino)methyl)phenol | nih.gov |

| 4-(diethylamino)salicylaldehyde + 2-fluoroaniline | (E)-5-(diethylamino)-2-(((2-fluorophenyl)imino)methyl)phenol | nih.gov |

| 4-(diethylamino)salicylaldehyde + 2-bromoaniline | (E)-2-(((2-bromophenyl)imino)methyl)-5-(diethylamino)phenol | nih.gov |

| 4-(diethylamino)salicylaldehyde + ethylenediamine | 6,6'-((1E,1'E)-(ethane-1,2-diylbis(azaneylylidene))bis(methaneylylidene))bis(3-(diethylamino)phenol) | scispace.com |

| 4-(diethylamino)salicylaldehyde + benzo[d]thiazol-2-amine | (E)-2-[(benzo[d]thiazol-2-ylimino)methyl]-5-(diethylamino)phenol | iucr.org |

Reaction with Triphenylborane (B1294497) and Associated Structural Changes

The reaction of a Schiff base derived from this compound with triphenylborane can lead to unexpected structural transformations. researchgate.netdntb.gov.ua In a specific study, the reaction of (E)-2-[(benzo[d]thiazol-2-ylimino)methyl]-5-(diethylamino)phenol with triphenylborane (BPh₃) in chloroform resulted in hydrolysis of the Schiff base ligand. nih.gov This was followed by a cyclization reaction where the boron atom from triphenylborane bonded with the two oxygen atoms of the hydrolyzed ligand (4-(diethylamino)-2-hydroxybenzaldehyde). nih.gov

The final product of this unusual reaction was identified as N,N-diethyl-2,2-diphenyl-2H-1,3λ³,2λ⁴-benzodioxaborinin-7-amine. researchgate.netresearchgate.net Structurally, this transformation involves the formation of a 1,3-dioxa-2-borata-1,2,3,4-tetrahydronaphthalene ring system. dntb.gov.ua This heterocyclic ring adopts a slight envelope conformation with the boron atom acting as the flap. nih.govdntb.gov.ua Interestingly, researchers noted that reacting 4-(diethylamino)-2-hydroxybenzaldehyde directly with triphenylborane under similar conditions did not yield the cyclized product, indicating a specific mechanistic role for the initial Schiff base in facilitating this transformation. nih.gov

Carbamate (B1207046) Derivative Formation with Diethyl Pyrocarbonate

The phenolic hydroxyl group of aminophenols is susceptible to reaction with acylating agents like diethyl pyrocarbonate (DEPC). chemicalbull.com DEPC is known to react with hydroxyl and other nucleophilic residues such as histidine, lysine, and cysteine. wikipedia.orgmpbio.com The reaction of an aminophenol with DEPC results in the formation of a carbamate derivative. chemicalbull.com This occurs through the acylation of the phenolic oxygen by one of the carbonyl groups of DEPC, leading to the formation of an ethoxycarbonyl group on the phenolic oxygen and the release of ethanol and carbon dioxide. sigmaaldrich.com This reaction can be used to modify the properties of the parent compound. chemicalbull.com

Photo-Induced Chemical Transformations and Light Emission Mechanisms

Derivatives of this compound, particularly those incorporating heterocyclic moieties like benzoxazole, benzimidazole, and benzothiazole, exhibit significant photochemical activity. researchgate.netarabjchem.org A primary mechanism governing their photophysical behavior is Excited-State Intramolecular Proton Transfer (ESIPT). researchgate.netmdpi.com

The ESIPT process is a four-level photochemical cycle that occurs in molecules with a pre-existing intramolecular hydrogen bond. mdpi.commdpi.com Upon photoexcitation from the ground state (Nₛ₀) to the excited state (Nₛ₁), a proton is rapidly transferred from a donor group (like the phenolic -OH) to an acceptor group within the same molecule, creating an excited tautomeric form (Tₛ₁). mdpi.com This tautomer can then relax to its ground state (Tₛ₀) via fluorescence, which is characteristically observed at a longer wavelength (a large Stokes shift) compared to the normal fluorescence from the Nₛ₁ state. mdpi.com The molecule then returns to the initial ground state via reverse proton transfer. mdpi.com Many ESIPT-capable derivatives of this compound display this characteristic dual emission. researchgate.net

The strong electron-donating nature of the diethylamino group significantly influences these photophysical properties. acs.org Studies on 2-(4'-N,N-diethylamino-2'-hydroxyphenyl)benzimidazole have shown that the excited tautomer can also undergo a radiationless deactivation process. acs.org This process is driven by a large-scale conformational change linked to an intramolecular charge transfer (ICT) from the deprotonated diethylaminophenol donor portion to the protonated benzimidazole acceptor portion. acs.org Therefore, these molecules can undergo a complex excited-state process involving coupled proton and charge transfer. acs.org

Chemical transformations also directly impact the light emission properties. For instance, the Schiff base (E)-2-[(benzo[d]thiazol-2-ylimino)methyl]-5-(diethylamino)phenol fluoresces green, while its reaction product with triphenylborane, N,N-diethyl-2,2-diphenyl-2H-1,3λ³,2λ⁴-benzodioxaborinin-7-amine, emits blue light, demonstrating a significant shift in the emission spectrum due to structural modification. nih.gov

| Compound | Solvent | Absorption (λₘₐₓ, nm) | Emission (λₘₐₓ, nm) | Reference |

| (E)-2-[(benzo[d]thiazol-2-ylimino)methyl]-5-(diethylamino)phenol | Chloroform | 436 | Green fluorescence | nih.gov |

| N,N-diethyl-2,2-diphenyl-2H-1,3λ³,2λ⁴-benzodioxaborinin-7-amine | Chloroform | 347 | Blue fluorescence | nih.gov |

| 4-(diethylamino)-2-hydroxybenzaldehyde | Chloroform | 343 | - | nih.gov |

Spectroscopic Characterization and Structural Elucidation of 2 Diethylaminophenol and Its Derivatives

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a crucial tool for identifying the functional groups present in 2-diethylaminophenol and its derivatives. The position, intensity, and shape of vibrational bands in an IR spectrum offer a molecular fingerprint. spectroscopyonline.comwordpress.com For instance, the presence of an O-H stretching band, typically broad and found in the region of 3200-3500 cm⁻¹, confirms the phenolic hydroxyl group. orgchemboulder.com C-H stretching vibrations from the alkyl and aromatic portions of the molecule are observed in the 2850-3100 cm⁻¹ range. orgchemboulder.com The C-O stretching of the phenol (B47542) and the C-N stretching of the diethylamino group are also identifiable, although their exact positions can be influenced by the molecular environment and fall within the fingerprint region (below 1500 cm⁻¹). libretexts.org

FT-IR analysis, in conjunction with other techniques like X-ray diffraction, is instrumental in studying the tautomeric equilibrium in derivatives of this compound. nih.gov Tautomerism, such as the enol-imine and keto-amine forms in Schiff base derivatives, can be investigated by observing characteristic vibrational frequencies. researchgate.net For example, the presence of a strong C=O stretching band would indicate the keto-amine tautomer, while its absence and the presence of a distinct O-H stretching band would support the enol-imine form. mdpi.com Studies on related Schiff base compounds have shown that the enol form is often predominant in the solid state. nih.govresearchgate.net The solvent can also influence the tautomeric equilibrium, a phenomenon that can be monitored by changes in the IR spectra. researchgate.net

Table 1: Characteristic FT-IR Absorption Ranges for Functional Groups in this compound and its Derivatives

| Functional Group | Bond | Vibration Type | Characteristic Absorption Range (cm⁻¹) |

| Phenolic Hydroxyl | O-H | Stretch, H-bonded | 3500–3200 (broad, strong) |

| Aromatic C-H | C-H | Stretch | 3100–3000 (medium) |

| Aliphatic C-H | C-H | Stretch | 3000–2850 (medium) |

| Aromatic C=C | C=C | Stretch | 1600–1400 (medium) |

| Amine | C-N | Stretch | 1335–1250 (aromatic), 1250-1020 (aliphatic) |

| Phenolic C-O | C-O | Stretch | 1320–1000 (strong) |

| Note: The exact positions of peaks can vary based on the specific molecular structure, solvent, and physical state. |

Electronic Absorption and Emission Spectroscopy: UV-Vis and Fluorescence Techniques

UV-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. ubbcluj.roshu.ac.uk For this compound and its derivatives, absorption of UV or visible light promotes electrons from lower energy molecular orbitals (ground state) to higher energy ones (excited state). gdckulgam.edu.in The key electronic transitions are typically π → π* and n → π* transitions. ubbcluj.roslideshare.net The π → π* transitions, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are usually intense and occur in the aromatic ring system. iucr.org The n → π* transitions involve non-bonding electrons (from the oxygen of the hydroxyl group or the nitrogen of the amino group) being excited to a π* antibonding orbital. shu.ac.uk

The position and intensity of these absorption bands are sensitive to the molecular structure and the solvent environment. For instance, derivatives of this compound often exhibit strong absorption bands attributed to π–π* transitions of the aromatic system. researchgate.netiucr.org

Solvatochromism, the change in the color of a solution with a change in solvent polarity, is a notable feature of many this compound derivatives. nih.govresearchgate.net This phenomenon arises from differential solvation of the ground and excited states of the molecule. A bathochromic (red) shift to longer wavelengths with increasing solvent polarity suggests that the excited state is more polar than the ground state. Conversely, a hypsochromic (blue) shift to shorter wavelengths indicates a less polar excited state. gdckulgam.edu.in This property is particularly pronounced in derivatives designed for applications like fluorescent probes. nih.gov

Table 2: Illustrative UV-Vis Absorption Data for a Derivative of this compound

| Solvent | Absorption Maximum (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| Chloroform (B151607) | 343 | 11,100 |

| Methanol (B129727) | 347 | 7,300 |

| Data is illustrative for a derivative and adapted from a study on (E)-2-[(benzo[d]thiazol-2-ylimino)methyl]-5-(diethylamino)phenol. iucr.org |

Many derivatives of this compound are fluorescent, meaning they emit light after being electronically excited. mdpi.com Fluorescence spectroscopy is highly sensitive to the chemical environment, making these compounds useful as sensors. researchgate.net The fluorescence quantum yield (the efficiency of the fluorescence process) and the emission wavelength can be significantly altered by factors such as solvent polarity, pH, and the presence of specific ions or molecules. mdpi.commdpi.com

For example, the fluorescence of some derivatives can be "turned on" or enhanced upon binding to a target analyte, a process often linked to the chelation-enhanced fluorescence (CHEF) effect, which restricts intramolecular rotation or other non-radiative decay pathways. mdpi.comunm.edu The sensitivity to the environment is also evident in the solvatochromic shifts observed in their emission spectra, where changes in solvent polarity lead to shifts in the fluorescence color. nih.gov This behavior is critical for the design of fluorescent probes that can report on the properties of their immediate surroundings, such as viscosity or the presence of specific metal ions like Zn²⁺. mdpi.comunm.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable technique for confirming the molecular structure of this compound and its derivatives. It provides detailed information about the number of different types of protons, their chemical environment, and their proximity to other protons. nih.gov

In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons, the phenolic hydroxyl proton, and the protons of the diethylamino group. The aromatic protons typically appear in the downfield region (around 6.0-7.5 ppm) due to the deshielding effect of the aromatic ring current. orgchemboulder.com The chemical shifts and splitting patterns of these aromatic protons provide information about the substitution pattern on the benzene (B151609) ring.

The protons of the diethylamino group exhibit a characteristic pattern: a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, arising from spin-spin coupling with each other. The methylene protons are adjacent to the nitrogen atom and are therefore more deshielded than the methyl protons. The hydroxyl proton signal can be broad and its chemical shift is variable, depending on concentration, solvent, and temperature, due to hydrogen bonding. msu.edu

Table 3: Typical ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Approximate Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons | 6.0 - 7.5 | Multiplet |

| Phenolic OH | 4 - 12 (variable, broad) | Singlet |

| Methylene (-NCH₂CH₃) | ~3.3 | Quartet |

| Methyl (-NCH₂CH₃) | ~1.2 | Triplet |

| Note: Chemical shifts are relative to TMS and can vary depending on the solvent (e.g., CDCl₃, DMSO-d₆) and other experimental conditions. sigmaaldrich.comcarlroth.com |

Carbon-13 NMR (¹³C NMR) for Carbon Framework Elucidation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful technique for elucidating the carbon skeleton of organic molecules. In the context of this compound and its derivatives, ¹³C NMR provides direct information about the number and electronic environment of each carbon atom. bhu.ac.in

The chemical shifts in ¹³C NMR are influenced by the hybridization of the carbon atom and the electronegativity of adjacent atoms. libretexts.org For instance, sp2-hybridized carbons in aromatic rings and sp3-hybridized carbons in alkyl groups resonate at distinct frequencies. Carbons bonded to electronegative atoms like oxygen or nitrogen are deshielded and appear at a lower field (higher ppm value). libretexts.org

In derivatives of this compound, such as 2-(1H-benzimidazol-2-yl)-5-(N,N-diethylamino) phenol, the carbon atoms of the diethylamino group typically show signals for the methyl (CH₃) and methylene (CH₂) groups. The aromatic carbons of the phenol ring and any attached heterocyclic systems will have signals in the aromatic region of the spectrum, generally between 110 and 160 ppm. libretexts.orgnih.gov The carbon atom attached to the hydroxyl group (C-OH) and the one bonded to the nitrogen of the diethylamino group (C-N) will be shifted downfield due to the electronegativity of these heteroatoms. libretexts.org

For example, in a series of benzothiazole (B30560) derivatives synthesized from 3-diethylaminophenol (B49911), the carbon nuclei attached to the azo functional group were observed at approximately 151 and 153 ppm. researchgate.net Similarly, for coumarin (B35378) derivatives incorporating a 4-diethylaminophenol (B97786) moiety, the carbonyl carbon (C=O) signal appears significantly downfield, around 160.1 ppm.

The following table provides a general overview of expected ¹³C NMR chemical shift ranges for the carbon atoms in a this compound framework.

| Carbon Type | Typical Chemical Shift (δ, ppm) |

| Aromatic C-H | 110-140 |

| Aromatic C-N | 145-155 |

| Aromatic C-O | 150-160 |

| Diethylamino -CH₂- | 40-50 |

| Diethylamino -CH₃ | 10-15 |

This table provides generalized data and actual values may vary based on the specific derivative and solvent used.

Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable tools for determining the molecular weight and elemental composition of this compound and its derivatives, as well as for identifying and quantifying these compounds in various matrices. arabjchem.orgsielc.com

HRMS provides highly accurate mass measurements, often to four decimal places, which allows for the unambiguous determination of a compound's molecular formula. docbrown.info This is particularly useful in distinguishing between isomers or compounds with very similar nominal masses.

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is frequently used to analyze complex mixtures and to monitor reactions. For instance, a series of novel benzimidazole (B57391), benzoxazole (B165842), and benzothiazole derivatives of this compound were characterized by LC-MS to confirm their molecular weights and purity. arabjchem.orgmendeley.com In these studies, the LC-MS data typically presented the protonated molecule [M+H]⁺, confirming the successful synthesis of the target compounds. arabjchem.org

The fragmentation patterns observed in the mass spectrum provide valuable structural information. tutorchase.com Common fragmentation pathways for phenolic compounds include the loss of CO (28 Da) and CHO (29 Da) from the molecular ion. docbrown.info For molecules containing a diethylamino group, cleavage of the C-C bond adjacent to the nitrogen is a common fragmentation pathway. libretexts.org The study of these fragmentation patterns, often aided by tandem mass spectrometry (MS/MS), helps in the structural elucidation of unknown derivatives or metabolites. acs.org

For example, the LC-MS analysis of 2-(1H-benzimidazol-2-yl)-5-(N,N-diethylamino) phenol showed a molecular ion peak at m/z 282.3, corresponding to [M+H]⁺, with a purity of 97.89%. arabjchem.org Similarly, the benzothiazole analogue, 2-(1,3-benzothiazol-2-yl)-5-(N,N-diethylamino)phenol, exhibited a molecular ion at m/z 299.4 with 98.74% purity. arabjchem.org These results demonstrate the utility of LC-MS in both confirming the identity and assessing the purity of synthesized derivatives.

X-ray Diffraction (XRD) Crystallography for Solid-State Structures

X-ray Diffraction (XRD) crystallography is a definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information about bond lengths, bond angles, and intermolecular interactions.

Determination of Molecular and Crystal Packing Arrangements

XRD analysis of this compound derivatives reveals detailed insights into their molecular conformation and how the molecules are arranged in the crystal lattice. researchgate.netijcce.ac.ir For many Schiff base derivatives, the molecules are not perfectly planar. For instance, in 2-{(E)-[(2-chloro-5-nitrophenyl)imino]methyl}-5-(diethylamino)phenol, the phenol and the 2-chloro-5-nitrophenyl groups are coplanar with the imine linkage. researchgate.net However, in 2-[(Z)-(2,5-dichlorophenyl)iminomethyl]-5-(diethylamino)phenol, the angle between the mean planes of the dichlorophenylimino and phenol groups is 19.5°. iucr.org

The crystal packing is determined by a combination of intermolecular forces that dictate how molecules arrange themselves. In the solid state, molecules can form various supramolecular architectures, such as chains or sheets. cjsc.ac.cn For example, in the crystal structure of 2-{(E)-[(2-chloro-5-nitrophenyl)imino]methyl}-5-(diethylamino)phenol, molecules are linked into a chain along the c-axis of the unit cell. researchgate.net In another case, the crystal structure of 2-{[(E)-(4-anilinophenyl)iminiumyl]methyl}-5-(diethylamino)phenolate shows that molecules are connected to form zigzag chains. iucr.org

The conformation of the diethylamino group can also be determined. In the crystal structure of (E)-2-[(4-bromophenylimino)methyl]-5-(diethylamino)phenol, two conformers (anti and eclipsed) of the ethyl groups were observed. researchgate.net

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, C-H⋯Br, C-H⋯π)

Intermolecular interactions are crucial in stabilizing the crystal structure. XRD allows for the precise measurement of the distances and angles associated with these interactions.

Hydrogen Bonding: Hydrogen bonds are among the strongest intermolecular forces and play a significant role in the crystal packing of phenolic compounds. researchgate.net In many Schiff base derivatives of this compound, a strong intramolecular O-H⋯N hydrogen bond is observed between the phenolic hydroxyl group and the imine nitrogen atom. researchgate.netiucr.org This interaction often leads to the formation of a six-membered ring, which contributes to the planarity of that part of the molecule. ijcce.ac.ir In addition to intramolecular hydrogen bonds, intermolecular hydrogen bonds, such as O-H⋯O or C-H⋯O, can link molecules together to form extended networks. nih.govresearchgate.net

π-π Stacking: Aromatic rings can interact through π-π stacking, where the rings are arranged in a parallel or offset fashion. iucr.org In the crystal structure of 2-[(Z)-(2,5-dichlorophenyl)iminomethyl]-5-(diethylamino)phenol, the crystal structure is stabilized by intermolecular π–π stacking interactions between adjacent 2,5-dichlorophenyl rings, with a centroid-to-centroid distance of 3.860 Å. iucr.org

The following table summarizes some of the intermolecular interactions observed in the crystal structures of this compound derivatives.

| Derivative | Intermolecular Interactions | Reference |

| (E)-2-[(4-bromophenylimino)methyl]-5-(diethylamino)phenol | C-H⋯Br, C-H⋯π | researchgate.net |

| 2-[(Z)-(2,5-Dichlorophenyl)iminomethyl]-5-(diethylamino)phenol | π–π stacking, intramolecular O-H⋯N | iucr.org |

| 2-{(E)-[(2-Chloro-5-nitrophenyl)imino]methyl}-5-(diethylamino)phenol | Intermolecular C-H⋯O, intramolecular O-H⋯N | researchgate.net |

| 2-{[(E)-(4-Anilinophenyl)iminiumyl]methyl}-5-(diethylamino)phenolate | Intermolecular N-H⋯O, C-H⋯π, π–π interactions | iucr.org |

Advanced Spectroscopic Techniques for Surface and Interface Analysis

X-ray Photoelectron Spectroscopy (XPS)

XPS works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. The binding energy of the electrons is characteristic of the element from which they were emitted. Small shifts in these binding energies, known as chemical shifts, provide information about the chemical bonding and oxidation state of the atoms.

For this compound, XPS could be used to:

Confirm Elemental Composition: Identify the presence of carbon, nitrogen, and oxygen on a surface.

Determine Chemical States: Distinguish between the different chemical environments of the carbon atoms (e.g., C-C in the aromatic ring, C-N in the diethylamino group, and C-O of the phenol). The nitrogen 1s signal would confirm the presence of the amino group, and the oxygen 1s signal would confirm the phenolic hydroxyl group.

Analyze Surface Modification: If this compound or its derivatives are used to modify a surface, XPS can be used to verify the presence and chemical nature of the coating. For example, in the context of metal complexes, XPS can provide information on the coordination environment of the metal ion. helmholtz-berlin.de

Although direct XPS studies on this compound are not cited, research on related complex structures demonstrates the utility of such surface analysis techniques in characterizing the electronic and structural properties of molecules within larger assemblies or on surfaces. cjsc.ac.cn

High-Resolution Electron Energy Loss Spectroscopy (HREELS)

High-Resolution Electron Energy Loss Spectroscopy (HREELS) is a highly surface-sensitive analytical technique used to investigate the vibrational modes of molecules adsorbed on solid surfaces. wikipedia.orglew.ro The method involves directing a monochromatic beam of low-energy electrons (typically 1-10 eV) onto a sample surface and analyzing the energy of the electrons that are inelastically scattered. wikipedia.orgcaltech.edu The energy lost by the scattered electrons corresponds to the vibrational quanta of the surface atoms or adsorbed molecules, providing information analogous to infrared and Raman spectroscopy but with superior surface specificity. lew.ro

The utility of HREELS stems from its ability to detect vibrational modes of adsorbates even at very low coverages (sub-monolayer). uni-heidelberg.de The technique is governed by two primary scattering mechanisms: long-range dipole scattering and short-range impact scattering. lew.ro In dipole scattering, the oscillating dipole moment of an adsorbate's vibration interacts with the electric field of the incoming electron. This mechanism is subject to the surface selection rule, which dictates that only vibrations with a dynamic dipole moment perpendicular to the surface are strongly active. lew.ro Impact scattering is a more complex, short-range interaction where the electron physically "impacts" the adsorbate, allowing for the observation of vibrations that are forbidden by the dipole selection rule. wikipedia.org

While specific HREELS studies on this compound are not prevalent in published literature, its vibrational spectrum on a catalytically active surface can be predicted based on studies of similar molecules like phenol and aniline (B41778). lsu.edunih.gov When this compound is adsorbed on a metal or metal oxide surface, various vibrational modes would become HREELS-active. The O-H and N-H (if considering its tautomeric forms or deprotonation/protonation states) stretching and bending modes would be particularly sensitive to bonding interactions with the substrate. The orientation of the phenyl ring and the diethylamino group relative to the surface could be inferred from the relative intensities of the ring C-H bending modes and the alkyl C-H stretching modes.

For instance, adsorption via the phenolic oxygen would significantly perturb the ν(O-H) and δ(O-H) modes. The table below presents a hypothetical HREELS data set for this compound adsorbed on a model surface, illustrating the types of vibrational information that could be obtained. The energy loss values are typical for these types of molecular vibrations.

Table 1: Illustrative HREELS Vibrational Modes for Adsorbed this compound This table is a representation based on known vibrational frequencies of analogous compounds, as direct experimental HREELS data for this compound is not readily available.

| Vibrational Mode | Expected Energy Loss (meV) | Expected Energy Loss (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(O-H) | 400-450 | 3226-3630 | O-H stretch, sensitive to H-bonding |

| ν(C-H)aromatic | 370-385 | 2984-3105 | Aromatic C-H stretch |

| ν(C-H)aliphatic | 350-370 | 2823-2984 | Ethyl group C-H stretch |

| ν(C=C) | 180-200 | 1452-1613 | Aromatic ring stretching modes |

| δ(O-H) | 140-160 | 1129-1290 | O-H in-plane bend |

| δ(C-H)aliphatic | 165-180 | 1331-1452 | Ethyl group C-H bend |

| ν(C-N) | 150-165 | 1210-1331 | C-N stretch |

| γ(C-H)aromatic | 90-110 | 726-887 | Aromatic C-H out-of-plane bend |

Electron Spin Resonance (ESR) Spectrometry for Paramagnetic Species

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a powerful technique exclusively used for studying chemical species that possess one or more unpaired electrons (i.e., are paramagnetic). wikipedia.org While this compound in its ground state is a diamagnetic molecule with all electrons paired, its paramagnetic radical species can be generated through processes like chemical or electrochemical oxidation. nih.gov The study of these radicals provides deep insight into the electronic structure and distribution of the unpaired electron's spin density within the molecule.

The fundamental principle of ESR is analogous to Nuclear Magnetic Resonance (NMR), but it involves the transitions of an electron's spin states in an applied magnetic field. libretexts.org The resulting spectrum's key features are the g-factor and hyperfine couplings. The g-factor is a dimensionless quantity that is characteristic of the radical's electronic environment. bhu.ac.in Hyperfine coupling arises from the interaction (coupling) of the unpaired electron's magnetic moment with the magnetic moments of nearby nuclei (e.g., ¹H, ¹⁴N) that have a non-zero nuclear spin. wikipedia.org This coupling splits the ESR signal into multiple lines, and the number and spacing of these lines (the hyperfine coupling constant, a) reveal which nuclei the unpaired electron is interacting with and the magnitude of that interaction. bhu.ac.in

For this compound, one-electron oxidation would likely produce a radical cation. The distribution of the unpaired spin could be centered on the nitrogen atom (forming an aminium radical) or delocalized across the phenoxyl system. Studies on similar aminophenol derivatives have shown that radicals such as aminophenoxyl radicals are readily formed. nih.gov In such a radical, the unpaired electron would exhibit significant hyperfine coupling to the ¹⁴N nucleus of the diethylamino group and to the protons on the aromatic ring and the ethyl groups.

The analysis of the hyperfine coupling constants would allow for a detailed mapping of the spin density. For example, a large a(¹⁴N) value would indicate significant spin density on the nitrogen atom. The coupling constants for the ring protons (aH) would vary depending on their position (ortho, meta, para) relative to the functional groups, providing a quantitative measure of delocalization.

Table 2: Representative ESR Hyperfine Coupling Constants for a Hypothetical this compound Radical Cation This table is illustrative, with coupling constants estimated from published data for structurally related aminophenol and p-phenetidine (B124905) radicals. nih.govresearchgate.net

| Radical Species | Interacting Nucleus | Hyperfine Coupling Constant (a) [Gauss] | Multiplicity Contribution |

|---|---|---|---|

| This compound radical cation | ¹⁴N | 7.0 - 9.0 | Triplet (1:1:1) |

| ¹H (N-CH₂) | 5.0 - 7.0 | Quintet (from 4 equivalent protons) | |

| ¹H (para to -OH) | 4.0 - 6.0 | Doublet | |

| ¹H (ortho to -OH) | 1.0 - 3.0 | Doublet | |

| ¹H (ortho to -N(Et)₂) | 1.0 - 3.0 | Doublet |

Computational Chemistry and Theoretical Modeling of 2 Diethylaminophenol Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to study the electronic structure and properties of molecules like 2-Diethylaminophenol. It offers a favorable balance between computational cost and accuracy, making it suitable for a range of molecular investigations. jcsp.org.pkaphrc.org

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For this compound, this involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is found on the potential energy surface. inpressco.com This optimization is typically performed using DFT methods, such as the B3LYP functional, paired with a suitable basis set like 6-31G(d,p) or 6-311++G(d,p), which provides a good description of molecular geometries. researchgate.netdoaj.org

Conformational analysis is crucial for flexible molecules like this compound, which possesses rotatable bonds in its diethylamino group. Studies on similar substituted phenols reveal that different spatial arrangements of the ethyl groups can lead to distinct conformers, such as anti and eclipsed forms. researchgate.net Potential energy surface scans, where the energy is calculated as a function of the rotation around specific bonds, are used to identify the most stable conformers and the energy barriers between them. researchgate.net For this compound, an intramolecular hydrogen bond between the hydroxyl (-OH) group and the nitrogen atom of the diethylamino group is expected to be a key feature influencing its preferred conformation. ijcce.ac.irijcce.ac.ir

| Parameter | Value (Angstrom Å / Degrees °) | Parameter | Value (Angstrom Å / Degrees °) |

|---|---|---|---|

| Bond Lengths (Å) | Bond Angles (°) | ||

| O-H | 0.97 | C-O-H | 108.5 |

| C-O | 1.36 | C-C-O | 119.5 |

| C-N | 1.39 | C-C-N | 121.0 |

| N-CH₂ | 1.47 | C-N-CH₂ | 119.8 |

| CH₂-CH₃ | 1.54 | N-CH₂-CH₃ | 112.3 |

Once the geometry is optimized, DFT is used to calculate fundamental electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in this analysis. irjweb.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept one. irjweb.com The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and chemical reactivity; a smaller gap suggests the molecule is more reactive and can be more easily polarized. nih.govirjweb.com

| Property | Calculated Value |

|---|---|

| HOMO Energy | -5.45 eV |

| LUMO Energy | -0.75 eV |

| HOMO-LUMO Gap (ΔE) | 4.70 eV |

| Dipole Moment | 2.8 D |

| Mulliken Atomic Charges | |

| Oxygen (in -OH) | -0.65 e |

| Nitrogen (in -NEt₂) | -0.48 e |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution of a molecule, providing a guide to its reactive sites. jcsp.org.pk The MEP map is plotted on the molecule's electron density surface, using a color scale to denote different potential values.

Red/Yellow regions indicate a negative electrostatic potential, highlighting areas rich in electrons. These are the most likely sites for electrophilic attack. For this compound, such regions are expected around the oxygen and nitrogen atoms due to their high electronegativity. ijcce.ac.irtandfonline.com

Blue regions represent a positive electrostatic potential, corresponding to electron-deficient areas. These sites are susceptible to nucleophilic attack. The hydrogen atom of the hydroxyl group is a prominent positive site. jcsp.org.pktandfonline.com

Green regions denote areas of neutral or near-zero potential.

The MEP map visually confirms the information derived from Mulliken charges and is particularly useful for understanding intermolecular interactions, such as where hydrogen bonds are likely to form. dergipark.org.trtandfonline.com

Reduced Density Gradient (RDG) analysis is a powerful computational tool used to identify and visualize weak non-covalent interactions (NCIs) within and between molecules. chemtools.orgresearchgate.net This method is based on the relationship between the electron density (ρ) and its gradient. Low-density, low-gradient regions are indicative of non-covalent interactions. chemtools.org

The results are typically displayed as isosurfaces, which are color-coded to differentiate the nature of the interaction:

Blue surfaces signify strong, attractive interactions like hydrogen bonds. In this compound, a blue surface would be expected between the hydroxyl hydrogen and the amino nitrogen, representing the intramolecular hydrogen bond. chemtools.orgjussieu.fr

Green surfaces indicate weaker van der Waals interactions. These would likely appear around the phenyl ring and the ethyl groups. researchgate.netjussieu.fr

Red surfaces correspond to repulsive interactions, such as steric clashes, which might occur between crowded atoms. chemtools.orgresearchgate.net

RDG analysis provides a clear, qualitative picture of the non-covalent forces that stabilize the molecular conformation.

Time-Dependent Density Functional Theory (TDDFT) for Excited States

While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TDDFT), is a highly popular method for studying the properties of electronic excited states. arxiv.orgrsc.org TDDFT is widely used to calculate vertical excitation energies, which correspond to the absorption of light by a molecule, and to simulate UV-Vis absorption spectra. researchgate.netresearchgate.net

For compounds like this compound and its derivatives, TDDFT is instrumental in understanding their photophysical behavior. tandfonline.comresearcher.life For instance, studies on the closely related 2-(1,3-benzothiazol-2-yl)-5-(N,N-diethylamino)phenol have used TDDFT to investigate excited-state intramolecular proton transfer (ESIPT), a process where a proton moves from the hydroxyl group to the nitrogen atom upon photoexcitation. researchgate.net Such calculations can predict absorption and emission wavelengths, which can be compared directly with experimental spectroscopic data. researchgate.net The method's ability to provide insights into phenomena like charge transfer and fluorescence at a reasonable computational expense makes it an essential tool in the study of photoactive molecules. researchgate.netrsc.org

Thermochemical and Kinetic Modeling of Reactions

Computational methods are also employed to model the thermodynamics and kinetics of chemical reactions involving this compound. DFT calculations can accurately predict key thermochemical data, such as the standard enthalpies of formation (ΔH) and Gibbs free energies (ΔG) for reactants, products, and transition states. researchgate.netresearchgate.net This information is vital for determining whether a reaction is energetically favorable and for calculating its equilibrium constant. researchgate.net

Activation Energies and Reaction Pathways

The activation energy (Ea) is the minimum energy required for a chemical reaction to occur, and its calculation is fundamental to understanding reaction kinetics. umb.edulibretexts.org Computational methods, particularly Density Functional Theory (DFT), are employed to map out reaction pathways, which represent the progress of a reaction from reactants to products. umb.edu By calculating the potential energy surface (PES), scientists can identify the transition state (TS), which is the highest energy point along the reaction pathway, and thus determine the activation energy. wuxiapptec.com

For processes relevant to this compound derivatives, such as Excited-State Intramolecular Proton Transfer (ESIPT), constructing potential energy surfaces reveals the mechanism and energetics of the reaction. researchgate.netresearcher.liferesearchgate.net Studies on related systems show that these proton transfer reactions often have very low potential energy barriers, indicating they are ultrafast processes. researchgate.netresearcher.life The surrounding environment, particularly the polarity of the solvent, can significantly influence the activation energy; an increase in solvent polarity can promote certain reaction pathways by stabilizing the transition state. researcher.lifenih.gov For instance, computational analyses have demonstrated that for some reactions, the activation energy barrier increases with solvent polarity for one mechanism (like SN2) while decreasing for another (like SN1). researchgate.net

The table below illustrates how activation energies for different reaction mechanisms can be influenced by the solvent environment, as calculated for model systems.

| Reaction | Solvent | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Model SN2 | Gas Phase | 20.5 |

| Model SN2 | Water | 28.4 |

| Model SN1 | Gas Phase | 45.1 |

| Model SN1 | Water | 25.3 |

This table is illustrative, based on general principles and data for model reactions found in computational studies, showing the pronounced effect of solvent polarity on activation energies. researchgate.net

Equilibrium Constants for Tautomeric and Conformational Interconversions

This compound and related molecules can exist in different tautomeric forms (e.g., enol-imine and keto-amine) and as various conformational isomers. researchgate.net Computational chemistry allows for the calculation of the relative stabilities of these forms and the corresponding equilibrium constants (KT). researchgate.net DFT calculations are used to determine the Gibbs free energy of each isomer, from which the equilibrium constant can be derived.

Studies on o-hydroxy Schiff bases, which are structurally related to derivatives of this compound, have shown that the enol-imine tautomer is generally more stable than the keto-amine form. researchgate.net The equilibrium is also influenced by the solvent, with polar solvents potentially shifting the balance between tautomers. researchgate.net Aromaticity plays a significant role, as the enol form often preserves the aromaticity of the phenyl ring, making it substantially more stable. stackexchange.comechemi.com

The following table presents calculated tautomeric equilibrium constants for a model o-hydroxy Schiff base in different environments, demonstrating the stability of the enol form.

| Solvent | Equilibrium Constant (KT = [keto]/[enol]) | Most Stable Form |

|---|---|---|

| Vacuum | 5.8 x 10-7 | Enol |

| Chloroform (B151607) | 1.2 x 10-6 | Enol |

| Ethanol (B145695) | 2.5 x 10-5 | Enol |

| Water | 8.1 x 10-5 | Enol |

Data is based on DFT/6-311g(2d,2p) calculations for a representative o-hydroxy Schiff base, illustrating the pronounced stability of the enol tautomer. researchgate.net

Simulation of Spectroscopic Data (e.g., Theoretical IR Spectra)